1-Octen-3-OL

Catalog No.
S560421
CAS No.
3391-86-4
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octen-3-OL

CAS Number

3391-86-4

Product Name

1-Octen-3-OL

IUPAC Name

oct-1-en-3-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3

InChI Key

VSMOENVRRABVKN-UHFFFAOYSA-N

SMILES

CCCCCC(C=C)O

Solubility

insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

1-Octen-3-ol; 1-Vinylhexanol; 3-Hydroxy-1-octene; Amyl Vinyl Carbinol; Moguchun; Morrilol; NSC 87563; Pentylvinylcarbinol; Primaverol; Vinyl Amyl Carbinol; dl-1-Octen-3-ol; n-Oct-1-en-3-ol;

Canonical SMILES

CCCCCC(C=C)O

Flavoring Agent:

  • 1-Octen-3-ol contributes significantly to the characteristic "mushroomy" aroma and flavor of various edible fungi, particularly button mushrooms (Agaricus bisporus) [].
  • Due to its pleasant aroma and low detection threshold, it is approved as a food additive by the US Food and Drug Administration [].

Signaling Molecule:

  • Research suggests that 1-octen-3-ol acts as a signaling molecule in various biological systems [, , ].
  • In fungi, it plays a role in spore germination, development, and potentially self-regulation [, ].
  • Studies indicate its involvement in plant defense responses and insect behavior, though further investigation is ongoing [, ].

Health Impact Research:

  • Recent studies explore the potential effects of 1-octen-3-ol exposure, particularly from indoor air pollution caused by fungal growth, on human health [].
  • Research suggests it might contribute to oxidative stress and inflammation in fruit flies (Drosophila melanogaster) [].

1-Octen-3-ol, commonly referred to as mushroom alcohol, is an unsaturated secondary alcohol with the molecular formula C₈H₁₆O. It exists as two enantiomers: (R)-(–)-1-octen-3-ol and (S)-(+)1-octen-3-ol, although it is most often encountered as a racemic mixture. This compound is notable for its distinct mushroom-like aroma, which has made it a subject of interest in both culinary and scientific contexts. It is naturally produced by various fungi and plants, particularly mushrooms, and can also be found in human breath and sweat, where it attracts biting insects such as mosquitoes .

The primary mechanism of action relevant to scientific research is octenol's role as an insect attractant. It binds to specific odorant receptors in insects, triggering a response that leads them to the source of the odor []. The exact mechanism of how DEET blocks these receptors is still under investigation [].

Octenol is generally considered safe for normal handling in research settings []. However, it's important to follow standard laboratory safety protocols, including wearing gloves and working in a well-ventilated area.

  • Flammability: Octenol has a flash point of 65 °C, indicating flammability concerns [].
  • Toxicity: Limited data exists on octenol's specific toxicity. However, it's advisable to handle it with care and avoid ingestion or inhalation.
Typical of alcohols. Key reactions include:

  • Oxidation: It can be oxidized to form 1-octen-3-one.
  • Esterification: Reacting with acids can yield esters, which are important in flavor and fragrance applications.
  • Reduction: The compound can be reduced to produce other alcohols or hydrocarbons.

In laboratory settings, 1-octen-3-ol can be synthesized through the Grignard reaction or selective reduction of 1-octen-3-one, with yields varying based on the method employed .

Research indicates that 1-octen-3-ol may have significant biological effects. Notably, it has been implicated in neurotoxic studies where exposure led to Parkinson’s-like symptoms in fruit flies, including impaired movement and damage to dopamine-producing neurons . Additionally, this compound plays a role in attracting insects, which is utilized in pest control strategies. Its presence in human sweat and breath suggests a potential ecological role in insect behavior .

The synthesis of 1-octen-3-ol can be achieved through several methods:

  • Grignard Reaction: Combining acrolein with amyl iodide yields 1-octen-3-ol with a yield of approximately 65%.
  • Selective Reduction: Reducing 1-octen-3-one can achieve higher yields (around 90%) .
  • Biochemical Pathways: In biological systems, it is formed from the peroxidation of linoleic acid via lipoxygenase activity followed by hydroperoxide cleavage .

1-Octen-3-ol has diverse applications across various fields:

  • Flavoring Agent: Its mushroom-like flavor makes it a valuable ingredient in food products.
  • Insect Attractant: Used in traps and devices designed to attract and eliminate pests.
  • Biotechnology: Investigated for its potential roles in flavor development during food processing .

Studies have shown that 1-octen-3-ol interacts with olfactory receptors in insects, influencing their feeding behaviors. It has been identified as a key compound that attracts mosquitoes, making it relevant for research into insect repellents and pest control strategies . Additionally, its neurotoxic effects raise concerns about environmental exposure and potential health risks associated with long-term contact.

Several compounds share structural similarities with 1-octen-3-ol. A comparison highlights its uniqueness:

CompoundStructure TypeUnique Features
1-Octen-3-oneKetoneOxidized form of 1-octen-3-ol; lacks alcohol group
1-Octen-3-yl acetateEsterFormed from esterification; used in flavoring
OctanalAldehydeShorter carbon chain; different odor profile
Octa-2,4-dienalDieneContains more double bonds; different reactivity

While these compounds share structural characteristics, 1-octen-3-ol's specific aroma profile and biological activity set it apart from others within this group .

Physical Description

Solid
Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.120115130 g/mol

Monoisotopic Mass

128.120115130 g/mol

Boiling Point

84.00 to 85.00 °C. @ 25.00 mm Hg

Heavy Atom Count

9

Density

0.835-0.845

Melting Point

175 °C

UNII

WXB511GE38

GHS Hazard Statements

Aggregated GHS information provided by 1782 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.97%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (94.28%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3391-86-4

Wikipedia

1-Octen-3-ol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Octen-3-ol: ACTIVE

Dates

Modify: 2023-08-15

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